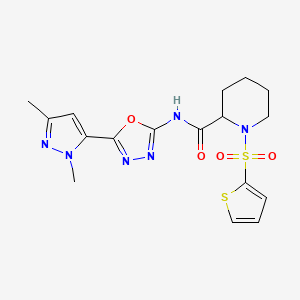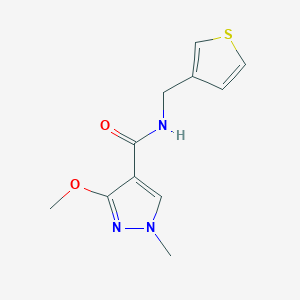
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1804896-67-0 . It has a molecular weight of 292 and is typically stored at ambient temperature . The compound is in liquid-oil physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes this compound, has been discussed in various studies . For instance, regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF5NO/c8-3-1-4(7(11,12)13)5(14-2-3)15-6(9)10/h1-2,6H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound is used as a substrate in various chemical reactions. For example, it is used in a palladium-catalyzed α-arylation of a Refomatsky reagent .It is a liquid-oil at ambient temperature . The InChI key, which provides information about its molecular structure, is AIWJMUAHLWLFRM-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Computational Studies
The compound 5-Bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine and its derivatives have been the subject of various spectroscopic characterizations and computational studies. For instance, the spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine were explored using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to optimize the geometric structure and determine the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of the molecule. Moreover, its HOMO-LUMO energies were examined using time-dependent DFT methods. The molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities were also studied, showcasing its potential in biological applications (Vural & Kara, 2017).
Structural Analysis and Molecular Interactions
Structural analyses and studies on molecular interactions of derivatives of this compound have been conducted. For example, the crystal structure of certain derivatives has been analyzed, revealing details about molecular geometry, interplanar angles, and bonding configurations. These studies are vital for understanding the molecular properties and potential applications in material science and molecular engineering (Kuhn, Al-Sheikh, & Steimann, 2003).
Synthetic Methods and Chemical Reactions
The synthesis and functionalization of various derivatives of the compound have been extensively researched. This includes methods to convert the derivatives into different carboxylic acids or deprotonate and carboxylate them at specific positions. These studies provide valuable information on the chemical behavior, reactivity, and potential uses of the compound in organic synthesis and the production of fine chemicals (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Applications in Magnetic Materials and Molecular Magnets
Research has been conducted on the synthesis and characterization of complexes based on this compound and its derivatives, particularly focusing on their magnetic properties. These complexes have been used to form novel magnetic materials with specific magnetic interactions, which are significant in the field of material science, especially for developing new magnetic and electronic devices (Xu et al., 2009).
Safety and Hazards
The compound has several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, and its target organ is the respiratory system .
Eigenschaften
IUPAC Name |
5-bromo-2-(difluoromethoxy)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-3-1-4(7(11,12)13)5(14-2-3)15-6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJMUAHLWLFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2640285.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2640286.png)



![4-[[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2640294.png)


![2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2640298.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2640300.png)

![2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640304.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)
![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)